molecular formula C10H19N3O2 B1487910 2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1496113-80-4

2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B1487910
CAS No.: 1496113-80-4
M. Wt: 213.28 g/mol
InChI Key: LXSZXFXIDBTHNC-UHFFFAOYSA-N
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Description

2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C10H19N3O2 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis of compounds structurally related to 2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide focuses on innovative methods to create various derivatives for potential applications in drug discovery and development. For instance, the study by Yang Chao on the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide explores a novel method involving the amination and cyclization of epichloeohydrin, followed by reaction with N-substituted ethyl carbamate, offering a mild and accessible approach for creating similar compounds (Yang Chao, 2008).

Antibacterial and Antioxidant Activities

Derivatives closely related to the query compound have been explored for their antibacterial and antioxidant properties. A study by N. Hamdi et al. reported on coumarin derivatives showing significant antibacterial activity against E. coli, S. aureus, and B. subtilis, as well as antioxidant activities, highlighting the potential therapeutic applications of these compounds (N. Hamdi, A. Al-ayed, R. B. Said, & Alary Fabienne, 2012).

Novel Antibacterial Agents

Research into new antibacterial agents has led to the development of azetidinone derivatives with potent antibacterial and antifungal activities. For example, Shiv Kumar et al. synthesized a series of azetidinone derivatives evaluated against various bacterial and fungal strains, demonstrating significant in vitro activity and providing insights into the potential of such compounds in treating infections (Shiv Kumar, Nitin Kumar, S. Drabu, & Md. Akram Minhaj, 2013).

Muscarinic Agonist Activity

A study on substituted N-(silatran-1-ylmethyl)acetamides, though not directly related to the query compound, provides an example of how structural analogs can exhibit biological activities such as partial muscarinic agonist effects. This research indicates the potential for developing compounds with specific receptor activities that could be beneficial in various therapeutic areas (V. Pukhalskaya, E. P. Kramarova, L. Kozaeva, et al., 2010).

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c11-8-5-13(6-8)7-10(14)12-4-9-2-1-3-15-9/h8-9H,1-7,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSZXFXIDBTHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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